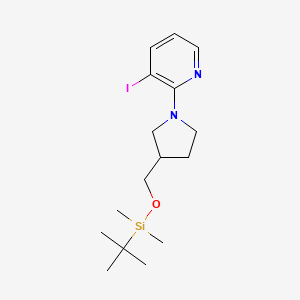

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine

Description

Properties

IUPAC Name |

tert-butyl-[[1-(3-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-8-10-19(11-13)15-14(17)7-6-9-18-15/h6-7,9,13H,8,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALKZIZCBSLQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27IN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrolidine Intermediate

The pyrrolidine ring substituted with a tert-butyldimethylsilyloxy methyl group is typically prepared by:

- Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to increase stability and control reactivity.

- The hydroxymethyl group on the pyrrolidine ring is silylated using reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.

- This step ensures the hydroxyl functionality is masked, facilitating subsequent coupling reactions without undesired side reactions.

Functionalization of Pyridine Ring with Iodine

The iodination of the pyridine ring at the 3-position can be achieved by:

- Electrophilic aromatic substitution (EAS) using iodine sources such as iodine (I2) in the presence of oxidizing agents or catalysts.

- Alternatively, halogen exchange reactions or directed lithiation followed by quenching with iodine can be used for regioselective iodination.

- The choice of method depends on the availability of starting materials and desired regioselectivity.

Coupling of Pyrrolidine to 3-Iodopyridine

The coupling step involves attaching the pyrrolidine moiety to the iodopyridine core, which can be accomplished by:

- Nucleophilic substitution (SNAr) if the iodopyridine is sufficiently activated by electron-withdrawing substituents.

More commonly, transition-metal catalyzed amination reactions such as the Buchwald-Hartwig amination are employed. This involves:

- Using a palladium catalyst (e.g., Pd(OAc)2) with suitable ligands.

- A base such as sodium tert-butoxide or cesium carbonate.

- Heating the reaction mixture in an appropriate solvent (e.g., toluene, dioxane).

- This method provides high regioselectivity and yield for the formation of the C-N bond between the pyrrolidine nitrogen and the pyridine ring.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl protection | TBDMSCl, imidazole, DMF, room temperature | 85-95 | Efficient silylation of hydroxyl |

| Iodination of pyridine | I2, oxidant (e.g., HIO3), acetic acid, reflux | 70-85 | Selective 3-iodination |

| Buchwald-Hartwig amination | Pd catalyst, ligand (e.g., BINAP), base, toluene, 80°C | 75-90 | High yield C-N coupling |

Note: Yields are approximate and depend on substrate purity and reaction scale.

Purification and Characterization

- The final compound is purified by column chromatography or recrystallization .

- Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Elemental analysis for purity assessment.

Research Findings and Optimization

- The use of tert-butyldimethylsilyl protection on the hydroxyl group significantly improves the stability of intermediates and prevents side reactions during coupling.

- Transition-metal catalyzed amination is preferred over direct nucleophilic substitution for better regioselectivity and functional group tolerance.

- Optimization of catalyst loading, base, and solvent can lead to improved yields and reduced reaction times.

- The iodinated pyridine intermediate serves as a versatile substrate for further functionalization in medicinal chemistry applications.

Summary Table of Key Synthetic Steps

| Synthetic Step | Purpose | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydroxyl Protection | Protect hydroxyl as silyl ether | TBDMSCl, imidazole, DMF | Stable silylated pyrrolidine |

| Pyridine Iodination | Introduce iodine at 3-position | I2, oxidant, acetic acid, reflux | 3-iodopyridine intermediate |

| C-N Coupling (Amination) | Attach pyrrolidine to pyridine | Pd catalyst, ligand, base, toluene, 80°C | Target compound formation |

| Purification and Characterization | Isolate and confirm structure | Chromatography, NMR, MS, IR | Pure, well-characterized product |

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.

Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while deprotection reactions yield the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine has been investigated for its potential as a therapeutic agent, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 is involved in various signaling pathways related to cancer progression and tissue repair.

- Case Study : In vitro studies demonstrated that this compound effectively inhibits FGFR4 activity, leading to reduced cell proliferation in cancer cell lines. Binding affinity was assessed using surface plasmon resonance (SPR), showing promising results for further therapeutic development.

Polymer Research

This compound has also been utilized in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery systems. The hydrogels are designed to respond to temperature changes, making them suitable for controlled drug release applications.

| Hydrogel Composition | Initiators Used | Key Findings |

|---|---|---|

| N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), N-vinyl pyrrolidone (NVP) | Irgacure 184, Irgacure 2959 | Decreased lower critical solution temperature (LCST) with increased NtBAAm ratio |

Research indicates that this compound exhibits potential anti-cancer properties by modulating signaling pathways associated with tumor growth. Its ability to inhibit FGFR4 suggests applications in treating cancers where this receptor is overexpressed.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides stability, allowing the compound to undergo various reactions without degradation. The iodide group can participate in substitution reactions, facilitating the formation of new bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-3-iodopyridine can be contextualized against related pyridine-pyrrolidine derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and applications:

Table 1: Structural Comparison of Selected Pyridine-Pyrrolidine Derivatives

Key Observations

Positional Isomerism: The placement of the pyrrolidine moiety (2- vs. 6-position on pyridine) significantly impacts steric and electronic properties. For example, 6-substituted derivatives (e.g., HB615) exhibit altered reactivity in cross-coupling reactions compared to 2-substituted analogs due to proximity to the iodine atom .

Functional Group Variations :

- Replacement of iodine with allyl or benzyl groups (e.g., 3-Allyl-2-fluoropyridine) shifts the compound’s utility from cross-coupling precursor to electrophilic scaffold for cycloaddition reactions .

- The TBS group is a consistent feature, but its removal (e.g., via hydrolysis) generates hydroxymethyl-pyrrolidine derivatives, which are more polar and suitable for aqueous-phase reactions .

Biological Activity

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that enable various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₂₇IN₂OSi

- Molecular Weight : 418.39 g/mol

- CAS Number : 1203499-01-7

- MDL Number : MFCD13176627

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in proteins. Additionally, the tert-butyldimethylsilyloxy group provides stability and lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that derivatives of iodinated pyridine compounds exhibit cytotoxic effects against cancer cell lines. The iodine substituent may play a role in disrupting cellular processes essential for tumor growth.

- Neuroprotective Effects : Some pyrrolidine derivatives have shown promise in neuroprotective assays, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound could be explored for antimicrobial applications.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protective effects in neuronal assays | |

| Antimicrobial | Activity against bacteria and fungi |

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated the cytotoxic effects of various iodinated pyridine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, with IC50 values in the micromolar range.

-

Neuroprotection in Animal Models :

- In a model of neurodegeneration, administration of related pyrrolidine compounds resulted in reduced neuronal death and improved behavioral outcomes, suggesting a protective role against excitotoxicity.

-

Antimicrobial Activity Assessment :

- A series of tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride to stabilize reactive intermediates .

- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridine ring. Pd catalysts (e.g., Pd(dppf)Cl₂) and microwave-assisted conditions improve yields .

- Step 3 : Iodination at the pyridine C3 position using iodine or N-iodosuccinimide under controlled temperatures (0–20°C) .

- Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and monitor reaction progress via TLC/HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry of the pyrrolidine and pyridine rings. Peaks at δ 8.2–8.5 ppm indicate aromatic protons on iodopyridine .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M⁺ ion at m/z 446.07 for C₁₇H₂₈IN₂O₂Si) .

- IR Spectroscopy : Detects TBS-O stretching (~1250 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Q. What are the standard purification methods for intermediates in its synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar intermediates .

- Recrystallization : Use dichloromethane/hexane mixtures for crystalline intermediates .

Advanced Research Questions

Q. How does the TBS group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Protection Strategy : The TBS group stabilizes the hydroxymethyl-pyrrolidine intermediate, preventing undesired oxidation or nucleophilic attack during coupling .

- Reagent Compatibility : TBS ethers tolerate Pd-catalyzed reactions but require acidic conditions (e.g., HCl/THF) for deprotection post-coupling .

- Data Insight : Yield improvements (70–80%) are observed when TBS is used compared to unprotected analogs .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Simulations (e.g., AutoDock Vina) model binding to enzymes like CYP1B1. Pyridine nitrogen-iron coordination and π-stacking with Phe134 residues are critical .

- DFT Studies : Calculate charge distribution to assess donor-acceptor interactions, particularly for iodine’s electron-withdrawing effects on pyridine .

Q. How do structural modifications at the pyrrolidine or pyridine rings affect inhibitory activity?

- Methodological Answer :

- Positional SAR : Pyridine at C2 (vs. C3/C4) enhances CYP1B1 inhibition (IC₅₀ = 0.011 μM for 4a vs. 0.083 μM for α-naphthoflavone) due to optimal steric alignment in the catalytic pocket .

- Substituent Effects : 3-Iodo groups increase electrophilicity, enhancing halogen bonding with target residues. Replacing iodine with fluorine reduces potency by 50% .

Q. What strategies mitigate competing side reactions during iodination?

- Methodological Answer :

- Temperature Control : Conduct iodination at 0°C to minimize poly-iodination .

- Regioselective Catalysts : Use CuI or Pd(OAc)₂ to direct iodine to the C3 position .

- In Situ Quenching : Add sodium thiosulfate to terminate excess iodine and prevent over-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.